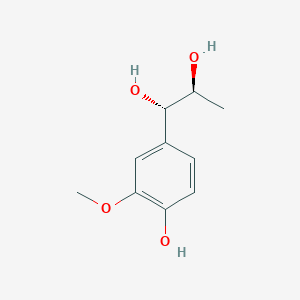

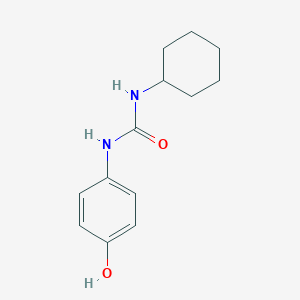

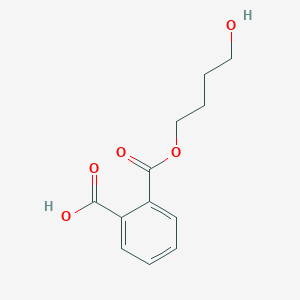

![molecular formula C10H12N2O2S B137606 2,6-Dimethylimidazo[2,1-b]thiazole-5-carboxylic acid ethyl ester CAS No. 144836-49-7](/img/structure/B137606.png)

2,6-Dimethylimidazo[2,1-b]thiazole-5-carboxylic acid ethyl ester

Vue d'ensemble

Description

“2,6-Dimethylimidazo[2,1-b]thiazole-5-carboxylic acid ethyl ester” is a chemical compound1. However, there is limited information available about this specific compound. It’s worth noting that imidazo[2,1-b]thiazoles are a class of compounds that have been studied for their potential biological activities2.

Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazoles involves various methods, and the choice of method can depend on the specific substituents desired in the final product2. However, the specific synthesis process for “2,6-Dimethylimidazo[2,1-b]thiazole-5-carboxylic acid ethyl ester” is not readily available in the literature.

Molecular Structure Analysis

The molecular structure of “2,6-Dimethylimidazo[2,1-b]thiazole-5-carboxylic acid ethyl ester” is not explicitly provided in the search results. However, imidazo[2,1-b]thiazoles generally consist of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom3.Chemical Reactions Analysis

The specific chemical reactions involving “2,6-Dimethylimidazo[2,1-b]thiazole-5-carboxylic acid ethyl ester” are not detailed in the search results. However, imidazo[2,1-b]thiazoles are known to participate in various chemical reactions, depending on their substituents2.Physical And Chemical Properties Analysis

The specific physical and chemical properties of “2,6-Dimethylimidazo[2,1-b]thiazole-5-carboxylic acid ethyl ester” are not provided in the search results. However, imidazo[2,1-b]thiazoles are generally solid at room temperature3.Safety And Hazards

The safety and hazards associated with “2,6-Dimethylimidazo[2,1-b]thiazole-5-carboxylic acid ethyl ester” are not detailed in the search results. However, it’s important to handle all chemical compounds with appropriate safety measures.

Orientations Futures

The future directions for research on “2,6-Dimethylimidazo[2,1-b]thiazole-5-carboxylic acid ethyl ester” are not specified in the search results. However, the imidazo[2,1-b]thiazole scaffold is of interest in the development of new drugs, especially in combination therapy, due to its favorable properties and novel mechanism of action5.

Please note that this information is based on the available search results and may not be comprehensive for “2,6-Dimethylimidazo[2,1-b]thiazole-5-carboxylic acid ethyl ester”. Further research may be needed to obtain more detailed information.

Propriétés

IUPAC Name |

ethyl 2,6-dimethylimidazo[2,1-b][1,3]thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2S/c1-4-14-9(13)8-7(3)11-10-12(8)5-6(2)15-10/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWKLMUNHQJTCDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C2N1C=C(S2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dimethylimidazo[2,1-b]thiazole-5-carboxylic acid ethyl ester | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

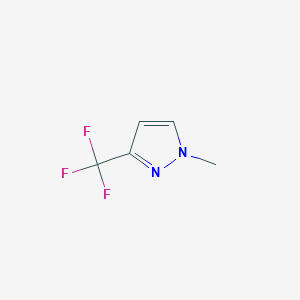

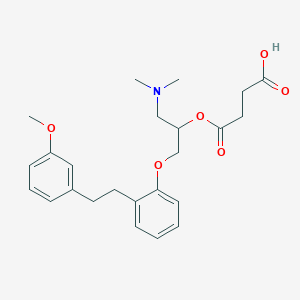

![Phenol, 2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-[3-[(2-ethylhexyl)oxy]-2-hydroxypropoxy]-](/img/structure/B137528.png)

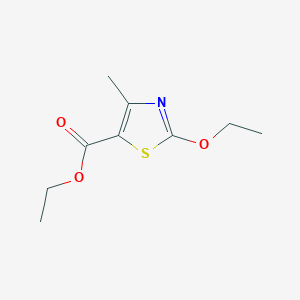

![3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene](/img/structure/B137543.png)